5-(4-Methylbenzylidene)imidazolidine-2,4-dione

Description

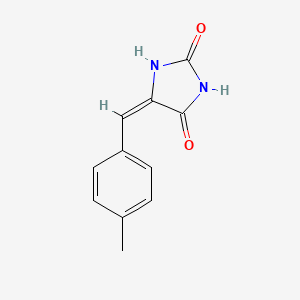

5-(4-Methylbenzylidene)imidazolidine-2,4-dione (CAS: 109754-07-6) is a lactam derivative featuring an imidazolidine-2,4-dione core substituted with a 4-methylbenzylidene group at the 5-position. Its rigid imidazolidine ring enables distinctive non-covalent interactions, including π-π stacking and dipole-dipole interactions, which are critical for molecular recognition in drug design . The electron-withdrawing nature of the dione moiety enhances its reactivity in nucleophilic substitutions, while moderate polarity ensures solubility in diverse solvents . This compound is a structural analog of hydantoins and thiazolidinediones, making it relevant for pharmacological applications such as anticancer, antimicrobial, and antidiabetic research .

Properties

IUPAC Name |

(5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFPRDVZHNPSA-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wheeler-Hoffman Process

The Wheeler-Hoffman method, a cornerstone in hydantoin chemistry, involves condensing aldehydes with hydantoin in acetic acid with anhydrous sodium acetate. For 5-(4-Methylbenzylidene)imidazolidine-2,4-dione, this entails refluxing equimolar amounts of 4-methylbenzaldehyde and hydantoin in acetic acid for 6–8 hours. The reaction proceeds via acid-catalyzed dehydration, forming the benzylidene moiety through a Knoevenagel-like mechanism. However, yields remain suboptimal (39–70%) due to competing side reactions and poor crystallinity.

Base-Catalyzed Condensation

Alternative approaches employ alkaline conditions, such as sodium hydroxide or potassium carbonate in ethanol or methanol. Here, the base deprotonates the hydantoin at the 5-position, enhancing nucleophilic attack on the aldehyde’s carbonyl carbon. A study using 4-methylbenzaldehyde and hydantoin in ethanol with NaOH (10 mol%) at 80°C for 4 hours achieved a 68% yield. While faster than acid-mediated routes, this method still requires organic solvents, complicating purification and scalability.

Modern Synthetic Approaches

Aqueous-Phase Synthesis

A breakthrough in hydantoin synthesis emerged with US Patent 4,672,127, which describes a water-based protocol using amino acids and inorganic alkalis. For this compound, the reaction combines hydantoin (0.5 mol), 4-methylbenzaldehyde (0.5 mol), glycine (0.38 mol), and NaOH (0.19 mol) in water at 70–80°C for 2–7 hours. The amino acid acts as a buffer, maintaining a pH of 9.3–9.8, which suppresses byproducts and enhances crystallinity. This method achieves yields up to 91%, with the product precipitating directly from the aqueous medium, simplifying isolation.

Mechanistic Insight:

The reaction proceeds through a two-step mechanism:

- Schiff Base Formation: The aldehyde reacts with glycine’s amine group, forming a Schiff base intermediate.

- Cyclocondensation: The Schiff base undergoes nucleophilic attack by hydantoin’s deprotonated 5-position, followed by dehydration to form the benzylidene bridge.

Industrial Production Techniques

Industrial-scale production of this compound prioritizes cost-effectiveness and minimal waste. The aqueous-phase method is favored, as it avoids organic solvents and enables continuous flow processing. Key parameters include:

- Temperature Control: Maintaining 70–80°C to balance reaction rate and byproduct formation.

- Catalyst Recycling: Recovering glycine and NaOH via filtration and recrystallization.

- Automation: Using programmable reactors to ensure consistent pH (9.3–9.8) and stoichiometry.

Mechanistic Insights

The formation of this compound hinges on the equilibrium between hydantoin’s enol and keto tautomers. Under basic conditions, the enolate form attacks the aldehyde’s electrophilic carbonyl carbon, forming a β-hydroxy intermediate that dehydrates to the final product. Spectroscopic studies (IR, NMR) confirm the Z-configuration of the benzylidene group, stabilized by intramolecular hydrogen bonding.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzylidene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

5-(4-Methylbenzylidene)imidazolidine-2,4-dione is characterized by a five-membered ring structure containing both nitrogen and carbonyl functionalities. The synthesis of this compound typically involves the condensation of 4-methylbenzaldehyde with imidazolidine-2,4-dione under controlled conditions. This reaction can be facilitated by various catalysts to enhance yield and purity.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that derivatives of imidazolidine-2,4-dione, including this compound, show potential anticancer activity. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Antischistosomal Activity : In vitro studies have highlighted the efficacy of imidazolidine derivatives against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The derivatives demonstrated significant schistosomacide properties, with some achieving 100% mortality in treated worms at specific concentrations .

Anticancer Activity

A study conducted on the synthesis of novel this compound derivatives revealed promising results in inhibiting cancer cell lines. The compounds were tested against prostate cancer cells and exhibited significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

In another research effort, the antimicrobial activity of this compound was assessed against several pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics.

Schistosomiasis Treatment

The antischistosomal properties were further explored through a series of in vitro assays using adult S. mansoni worms. The study showed that specific derivatives led to significant alterations in the tegument surface of the worms, indicating effective penetration and action against the parasites. Notably, one derivative achieved complete mortality at a concentration of 58 µM within 24 hours .

Comparative Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzylidene substituent | Anticancer and antimicrobial activity |

| 3-benzyl-5-(2-fluoro-benzylidene)-imidazolidine-2,4-dione | Fluorinated benzyl group | Antischistosomal properties |

| 3-benzyl-5-(4-chloro-arylazo)-imidazolidine-2,4-dione | Arylazo group | Enhanced schistosomacide activity |

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with bacterial proteins can result in antibacterial activity .

Comparison with Similar Compounds

5-Arylideneimidazolidine-2,4-dione Derivatives

(Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione :

- NMR Differences : A downfield shift of +7.6 ppm at C-6 compared to 5-(4-methylbenzylidene)imidazolidine-2,4-dione suggests configurational differences (Δ5,6 geometry) . Additional shifts in C-2 (−2.1 ppm) and C-4 (+1.7 ppm) highlight electronic effects of the hydroxyl substituent .

- Biological Relevance : Found in marine alkaloids (e.g., Hemimycalins), demonstrating cytotoxic activity against cancer cells .

- 5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione (CAS: 10040-87-6): Antidepressant Activity: Exhibits ED50 values of 42 mg/kg (tetrabenazine-induced ptosis) and 17 mg/kg (levodopa potentiation) in mice, indicating a unique mechanism distinct from tricyclic antidepressants .

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione (CAS: 593265-34-0):

Thiazolidine-2,4-dione Derivatives

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Synthesis: Prepared via Knoevenagel condensation (71% yield) and alkylation, demonstrating cost-effective methodologies for aminoethyl-substituted analogs . Anticancer Potential: Structural optimization of thiazolidinediones has led to hits for kinase inhibition and apoptosis induction .

Spectroscopic Properties

Table 1. UV-Vis Absorption Profiles of Selected 5-Arylideneimidazolidine-2,4-diones

Key Insight: Elongation of conjugated systems (e.g., allylidene vs.

Table 3. Pharmacological Profiles of Analogues

Note: The 4-methyl substituent may reduce polarity compared to hydroxyl or nitro groups, influencing membrane permeability .

Biological Activity

5-(4-Methylbenzylidene)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

The compound features a unique structure characterized by the imidazolidine ring fused with a benzylidene group. Its molecular formula is , and it has a molecular weight of approximately 218.21 g/mol.

Synthesis

This compound can be synthesized through various chemical reactions involving imidazolidine derivatives and aldehydes. The synthesis typically involves:

- Condensation Reaction : The reaction between 4-methylbenzaldehyde and imidazolidine-2,4-dione under acidic conditions.

- Purification : The product is purified using recrystallization techniques to obtain the final compound in high purity.

The biological activity of this compound has been attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown potential as inhibitors of protein kinases, which play critical roles in cell signaling pathways. For instance, studies have demonstrated that related derivatives can inhibit Pim-1 and Pim-2 kinases, which are implicated in cancer proliferation .

- Antioxidant Activity : Compounds in this class exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has implications for aging and various diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy .

In Vitro Studies

A study evaluated the cytotoxic effects of various imidazolidine derivatives on human cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| This compound | HeLa (cervical cancer) | 20 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Mechanistic Studies

Further research has focused on understanding the mechanism by which this compound exerts its biological effects. Investigations into its interaction with specific protein targets revealed that it acts as a competitive inhibitor with respect to ATP binding in kinase assays .

Therapeutic Potential

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit key kinases involved in tumor growth positions it as a candidate for anticancer drug development.

- Neuroprotective Effects : The antioxidant properties may also lend themselves to neuroprotective applications, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Applications : Compounds derived from imidazolidines have shown anti-inflammatory effects in preliminary studies, suggesting further exploration in this area.

Q & A

Q. What are the common synthetic routes for 5-(4-Methylbenzylidene)imidazolidine-2,4-dione?

The compound is typically synthesized via a Knoevenagel condensation between 4-methylbenzaldehyde and imidazolidine-2,4-dione under basic conditions (e.g., NaOH or KOH) and reflux. The reaction forms a benzylidene moiety through dehydration. Post-synthesis purification often involves recrystallization or chromatography to achieve high purity. Scalable methods, such as continuous flow reactors, improve yield and efficiency in industrial settings .

Q. How is the structure of this compound characterized?

Structural characterization employs NMR (1H/13C), IR spectroscopy , and mass spectrometry . Key features include:

Q. What preliminary biological activities are reported for this compound?

Early studies highlight antidepressant potential in murine models (ED₅₀ = 17–42 mg/kg orally) via mechanisms distinct from tricyclic antidepressants or MAO inhibitors. In vitro assays show no significant inhibition of biogenic amine uptake, suggesting alternative pathways . Antimicrobial activity is also observed in structurally related thiazolidine-dione derivatives, though specific data for this compound requires further validation .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide optimization of this compound?

SAR analysis reveals that:

- Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzylidene ring enhance antifungal activity.

- Methoxy or hydroxyl substituents improve solubility but may reduce receptor binding affinity.

- Stereochemistry (Z/E configuration) critically impacts biological activity, as seen in analogs like (5Z)-5-(3-methylbenzylidene) derivatives .

Methodological approach : Use molecular docking to predict interactions with targets (e.g., 5-HT receptors) and validate via in vitro/in vivo assays .

Q. How can contradictory data on biological mechanisms be resolved?

For example, in vitro neurochemical studies of related compounds show no inhibition of biogenic amine uptake, yet in vivo antidepressant effects persist. Possible explanations include:

- Off-target effects (e.g., modulation of neurotrophic factors or inflammatory pathways).

- Metabolite activity : Hydrogenation of the benzylidene group generates active metabolites (e.g., 5-(4-dimethylaminobenzyl) derivatives) .

Resolution strategy : Conduct metabolite profiling (LC-MS) and knockout animal models to isolate mechanisms .

Q. What advanced methods improve synthetic yield and purity?

Q. How does substituent variation impact anticancer activity in imidazolidine-dione analogs?

Derivatives with electron-deficient aromatic rings (e.g., 3,4-dimethoxy or 5-iodo substituents) exhibit cytotoxicity against cancer cell lines (IC₅₀ = 5–20 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane disruption. Experimental design : Screen analogs using MTT assays and validate with flow cytometry .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and toxicity.

- Molecular dynamics simulations : Assess binding stability with targets (e.g., 5-HT₇ receptors) over nanoseconds .

Validation : Compare computational results with in vivo pharmacokinetic data (e.g., plasma half-life, tissue distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.